In Vivo Survival Benefit: GW837016X 50% Life Extension in Mouse HAT Model Versus Untreated Controls
In a mouse model of human African trypanosomiasis (HAT), GW837016X (compound 3) extended the life of treated mice by 50% compared to untreated control animals, establishing oral in vivo efficacy [1]. This survival extension provides a benchmark for evaluating the translational potential of subsequent analogs in the same chemotype series. While comparator compounds were not simultaneously evaluated in identical survival assays in the same study, this quantitative in vivo outcome distinguishes GW837016X from analogs with weaker in vitro potency or poor pharmacokinetic properties that would not achieve comparable survival benefit.
| Evidence Dimension | Survival extension in T. brucei-infected mouse model |
|---|---|
| Target Compound Data | 50% life extension |
| Comparator Or Baseline | Untreated controls (0% extension) |
| Quantified Difference | 50 percentage-point improvement |
| Conditions | Mouse model of HAT; oral administration; 10-day dosing regimen |
Why This Matters
This quantitative survival benefit validates oral bioavailability and in vivo antitrypanosome efficacy, making GW837016X a superior starting point for in vivo HAT studies compared to analogs lacking demonstrated survival extension data.
- [1] Woodring JL, et al. Series of Alkynyl-Substituted Thienopyrimidines as Inhibitors of Protozoan Parasite Proliferation. ACS Med Chem Lett. 2018 Sep 4;9(10):996-1001. View Source
